molecular formula ¹³C₆H₆O₄ B1153803 trans,trans-Muconic Acid-13C6

trans,trans-Muconic Acid-13C6

Cat. No.: B1153803
M. Wt: 148.07
Attention: For research use only. Not for human or veterinary use.
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Description

trans,trans-Muconic Acid-13C6 (trans,trans-2,4-Hexadienedioic Acid-13C6) is a stable, carbon-13 labeled isotopic analog of muconic acid essential for advanced mass spectrometry and metabolic tracking. This high-purity compound (≥99 atom % 13C, ≥98% chemical purity) is a critical research tool in analytical and environmental toxicology. It is widely used as an internal standard for the highly sensitive and accurate quantification of trans,trans-muconic acid, a well-characterized urinary metabolite of benzene, enabling precise biomonitoring of occupational and environmental exposure to this hazardous chemical . The fully labeled 13C6 structure ensures minimal interference from the sample matrix, providing superior accuracy in liquid chromatography-mass spectrometry (LC-MS) applications. Beyond its role as a biomarker, muconic acid is a molecule of significant industrial interest, serving as a potential platform chemical in the bio-based synthesis of valuable consumer bioplastics such as nylon-6,6 and polyethylene terephthalate (PET) . As such, this isotopically labeled standard also finds utility in metabolic engineering studies, particularly in tracing biochemical pathways in microbial production systems. The product is supplied as a solid and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use. For detailed handling, storage, and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

¹³C₆H₆O₄

Molecular Weight

148.07

Synonyms

(2E,4E)-2,4-Hexadienedioic Acid-13C6;  (E,E)-Muconic acid-13C6;  NSC 66486-13C6;  trans,trans-2,4-Hexadienedioic Acid-13C6

Origin of Product

United States

Synthesis and Comprehensive Analytical Characterization of Trans,trans Muconic Acid 13c6

Methodologies for the Isotopic Labeling of Trans,trans-Muconic Acid with 13C

Synthetic Chemical Approaches for Controlled 13C Enrichment

Chemical synthesis provides a direct and controlled method for producing trans,trans-muconic acid-13C6. While specific multi-step syntheses for the fully labeled trans,trans-muconic acid are often proprietary, the general principles involve the use of ¹³C-labeled starting materials that are then subjected to a series of reactions to construct the final molecule.

A common strategy involves the isomerization of cis,cis-muconic acid or cis,trans-muconic acid to the desired trans,trans isomer. google.com This isomerization can be catalyzed by various means, including heat, acid, or specific catalysts in suitable solvents. google.comacs.org For the production of the ¹³C-labeled version, the starting cis,cis- or cis,trans-muconic acid would need to be synthesized from ¹³C-enriched precursors. The esterification of muconic acid followed by isomerization, or vice-versa, is another viable synthetic route. google.com The choice of solvent can be critical, with nonpolar aprotic solvents sometimes favoring the isomerization process. google.comgoogle.com

Table 1: Key Aspects of Chemical Synthesis of this compound

ParameterDescriptionSource(s)
Starting Materials ¹³C-labeled precursorsProprietary
Key Reaction Isomerization of cis,cis- or cis,trans-muconic acid google.com
Catalysts Heat, acid, hydrogenation catalysts acs.orggoogle.comgoogle.com
Solvents Nonpolar aprotic solvents (e.g., THF) google.comgoogle.com
Purification Recrystallization from water or organic solvents google.com

Biotechnological Strategies for the Biosynthesis of Labeled Muconic Acid Precursors

Biotechnological methods offer a "green" alternative for producing muconic acid, which can then be isotopically labeled by feeding the microorganisms ¹³C-labeled carbon sources like glucose. semanticscholar.orgnih.gov Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce cis,cis-muconic acid from renewable feedstocks. google.comnih.govnih.gov

The biosynthetic pathway typically involves the shikimate pathway, where intermediates are converted to cis,cis-muconic acid through the action of heterologous enzymes. google.comgoogle.comgoogle.com Specifically, 3-dehydroshikimate is converted to protocatechuate, then to catechol, and finally to cis,cis-muconic acid. google.comgoogle.comnih.gov By cultivating these engineered microbes on a medium containing ¹³C-labeled glucose, the resulting cis,cis-muconic acid becomes fully ¹³C-labeled. semanticscholar.orgnih.gov This labeled cis,cis-muconic acid can then be chemically isomerized to the trans,trans form as described in the previous section. acs.org

Table 2: Biotechnological Production of ¹³C-Labeled Muconic Acid Precursors

OrganismKey Enzymes¹³C-SourceProductSource(s)
Escherichia coli3-dehydroshikimate dehydratase, protocatechuate decarboxylase, catechol 1,2-dioxygenase¹³C-Glucosecis,cis-Muconic acid-¹³C6 google.comgoogle.comgoogle.com
Saccharomyces cerevisiae3-dehydroshikimate dehydratase, protocatechuate decarboxylase, catechol 1,2-dioxygenase¹³C-Glucosecis,cis-Muconic acid-¹³C6 nih.govnih.gov
Pseudomonas putidaCatechol 1,2-dioxygenase¹³C-Lignin derivativescis,cis-Muconic acid-¹³C6 acs.orgtandfonline.com

Advanced Spectroscopic and Chromatographic Techniques for Purity and Isotopic Enrichment Assessment

To ensure its suitability as an internal standard, this compound must undergo rigorous analysis to confirm its chemical purity, isomeric identity, and the extent of isotopic enrichment.

Chromatographic Separation Protocols for Isomeric Differentiation

The different isomers of muconic acid (cis,cis, cis,trans, and trans,trans) need to be effectively separated to confirm the purity of the final product. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques used for this purpose. protocols.ioresearchgate.net

A common method involves using a reverse-phase analytical column with a mobile phase gradient. protocols.ioresearchgate.net For instance, a gradient of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.2% formic acid) can effectively separate the isomers. protocols.io The detection is typically performed using a diode array detector (DAD), which allows for the quantification of each isomer based on its UV absorbance. protocols.ioresearchgate.net It is crucial to handle samples appropriately to prevent unwanted isomerization, which can be influenced by factors like pH and heat. researchgate.net

Table 3: Typical UHPLC-DAD Parameters for Muconic Acid Isomer Separation

ParameterSpecificationSource(s)
Instrument Agilent 1290 series UHPLC with DAD protocols.io
Column Reverse-phase analytical column protocols.io
Aqueous Mobile Phase 0.2% Formic acid in ultrapure water protocols.io
Organic Mobile Phase Acetonitrile protocols.ioresearchgate.net
Sample Preparation Dilution and filtration (0.2 µm filter) protocols.io

Mass Spectrometric Approaches for Isotopic Purity and Labeling Pattern Verification

Mass spectrometry (MS) is the definitive technique for verifying the isotopic enrichment and labeling pattern of this compound. sigmaaldrich.com When coupled with liquid chromatography (LC-MS/MS), it provides a powerful tool for both separation and identification. nih.govresearchgate.net

Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of muconic acid. nih.gov The mass spectrometer, often a triple quadrupole, is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. nih.gov For this compound, the expected mass shift is M+6 compared to the unlabeled compound. sigmaaldrich.com The isotopic purity is determined by measuring the relative abundance of the fully labeled ion (all six carbons as ¹³C) to any partially labeled or unlabeled ions. sigmaaldrich.com A high isotopic purity, typically ≥99 atom % ¹³C, is required for its use as an internal standard. sigmaaldrich.com

Table 4: Mass Spectrometric Parameters for Isotopic Analysis

ParameterSpecificationSource(s)
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net
Ionization Electrospray Ionization (ESI), negative mode nih.gov
Mass Analyzer Triple Quadrupole nih.gov
Detection Mode Selected Reaction Monitoring (SRM) nih.gov
Expected Mass Shift M+6 sigmaaldrich.com
Target Isotopic Purity ≥99 atom % ¹³C sigmaaldrich.com

Development and Validation of Advanced Analytical Methodologies Utilizing Trans,trans Muconic Acid 13c6

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise t,t-MA Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the bioanalysis of trans,trans-muconic acid (t,t-MA), a key biomarker for benzene (B151609) exposure. nih.govhkbpublications.com This powerful analytical technique offers high selectivity, sensitivity, and specificity, allowing for the accurate detection and quantification of trace levels of t,t-MA in complex biological matrices such as urine. resolian.com The development of robust LC-MS/MS assays is critical for both occupational health monitoring and environmental exposure assessments. A crucial element in achieving reliable quantification is the use of a stable isotope-labeled internal standard, with trans,trans-Muconic Acid-13C6 serving as an ideal candidate to ensure accuracy and precision. nih.govresearchgate.net

The foundation of a reliable LC-MS/MS method is the incorporation of an appropriate internal standard (IS). This compound is the preferred choice for t,t-MA quantification. As a stable isotope-labeled analogue, it shares nearly identical physicochemical properties with the native t,t-MA, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. nih.gov This co-elution and similar ionization behavior allow it to effectively compensate for variations in sample preparation and potential matrix effects, which is paramount for developing highly sensitive and specific assays. hkbpublications.com The use of such an internal standard corrects for analyte loss during sample processing and fluctuations in instrument response, leading to superior accuracy and precision in the final reported concentrations. researchgate.net

Effective chromatographic separation is essential to isolate t,t-MA and its 13C6-labeled internal standard from endogenous interferences within the sample matrix. researchgate.net The optimization process involves a systematic evaluation of columns, mobile phases, and gradient conditions to achieve sharp, symmetrical peaks and adequate retention times.

Reversed-phase columns, particularly C18 chemistry, are commonly employed for the analysis of t,t-MA. nih.gov Additionally, ion exclusion columns have been successfully used to achieve complete chromatographic peak separation from matrix components. mdpi.com The mobile phase typically consists of an aqueous component and an organic modifier like methanol (B129727) or acetonitrile (B52724), with an acid such as acetic acid or formic acid added to control pH and improve peak shape. nih.govbesjournal.com Gradient elution is often preferred to effectively separate the analyte from complex matrix components. besjournal.com Careful control over parameters like column temperature and flow rate is also necessary to ensure reproducible retention times. nih.gov

Table 1: Representative Chromatographic Conditions for t,t-MA Analysis

Parameter Condition 1 Condition 2
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 3 µm) nih.gov Ion Exclusion (e.g., Aminex HPX-87H) mdpi.com
Mobile Phase A Water with 1% Acetic Acid nih.gov 0.01 M Sulfuric Acid mdpi.com
Mobile Phase B Methanol nih.gov Acetonitrile mdpi.com
Flow Rate 0.6 - 0.7 mL/min nih.govmdpi.com 0.6 mL/min mdpi.com
Column Temp. 25 °C nih.gov Ambient
Injection Vol. 5 - 200 µL nih.govnih.gov Not Specified
Run Time ~25 min nih.gov Not Specified

Tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions in a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For t,t-MA analysis, the mass spectrometer is typically operated in negative electrospray ionization (ESI) mode. rsc.org

In this mode, t,t-MA is deprotonated to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 141. This ion is then fragmented in the collision cell, and specific product ions are monitored. For this compound, the precursor ion is observed at m/z 147, reflecting the mass increase from the six 13C atoms. The fragmentation pattern remains analogous to the unlabeled compound, allowing for highly specific and parallel detection. The selection of the most intense and stable transitions is critical for maximizing sensitivity.

Table 2: Example SRM/MRM Transitions for t,t-MA and its 13C6-Labeled Internal Standard

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Purpose
trans,trans-Muconic Acid (t,t-MA) ESI- 141 97 Quantifier
trans,trans-Muconic Acid (t,t-MA) ESI- 141 53 Qualifier
This compound (IS) ESI- 147 102 Quantifier
This compound (IS) ESI- 147 56 Qualifier

Method validation is a mandatory process to demonstrate that an analytical procedure is reliable, reproducible, and fit for its intended purpose. resolian.comut.ee For the quantification of t,t-MA using this compound, validation assesses several key performance characteristics, including robustness, accuracy, and precision. nih.govrsc.org Robustness evaluates the method's resilience to small, deliberate variations in parameters like mobile phase composition or flow rate. ut.ee Accuracy measures the closeness of the determined value to the true value, while precision reflects the degree of agreement among repeated measurements. resolian.com These validation steps ensure that the method consistently produces dependable data for the analysis of real-world samples. ut.ee

In bioanalysis, especially with complex matrices like urine, assessing analytical recovery and matrix effects is crucial. hkbpublications.comAnalytical recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte recovered from the sample during preparation. resolian.com Studies have shown that with optimized solid-phase extraction (SPE) procedures, recoveries for t,t-MA can be consistently high, often in the range of 85-95%. mdpi.comnih.gov

Matrix effects occur when co-eluting endogenous substances from the sample interfere with the ionization of the target analyte, causing either ion suppression or enhancement. hkbpublications.com This can significantly impact the accuracy of quantification. mdpi.com The matrix effect is evaluated by comparing the analyte's signal response in a post-extraction spiked sample to its response in a neat solvent. The use of this compound as an internal standard is the most effective strategy to compensate for these effects, as it is impacted by the matrix in a nearly identical way to the unlabeled analyte, thereby ensuring the ratio between the two remains constant and the quantification accurate. hkbpublications.comresearchgate.net

Table 3: Representative Method Validation Data for t,t-MA Analysis

Parameter Acceptance Criteria Typical Finding Reference
Analytical Recovery Consistent and reproducible 85% - 95% mdpi.comnih.gov
Precision (CV%) < 15% < 4% nih.gov
Accuracy (% Bias) Within ±15% Within ±10% rsc.org
Matrix Effect Minimal and compensated by IS Signal suppression of ~50% observed in some urine matrices, corrected by IS mdpi.com

To establish the sensitivity of an analytical method, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be determined. sepscience.com The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. und.edu The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. und.edu

These limits are typically established based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. sepscience.comund.edu For trace analysis of t,t-MA, a low LOQ is essential for accurately measuring concentrations relevant to low-level environmental or occupational exposures. LC-MS/MS methods utilizing this compound have demonstrated excellent sensitivity, with reported LODs and LOQs in the sub-microgram per liter (µg/L) range. nih.govresearchgate.netmdpi.com

Table 4: Examples of Reported Detection and Quantification Limits for t,t-MA

Parameter Reported Value 1 Reported Value 2 Reported Value 3
Limit of Detection (LOD) 0.22 µg/L nih.gov 0.11 µg/L mdpi.com 0.10 µg/mL (100 µg/L) besjournal.com
Limit of Quantitation (LOQ) Not Specified 0.36 µg/L mdpi.com Not Specified
Matrix Urine nih.gov Urine mdpi.com Urine besjournal.com

Rigorous Validation of LC-MS/MS Methods for Robustness, Accuracy, and Precision

High-Performance Liquid Chromatography (HPLC) with Complementary Detection Methods

High-Performance Liquid Chromatography (HPLC) remains a primary technique for the quantification of urinary trans,trans-muconic acid (t,t-MA). However, the complexity of biological matrices such as urine necessitates advanced methodologies to ensure accuracy and sensitivity, particularly at low concentration levels. The development of methods incorporating isotopically labeled internal standards and alternative chromatographic separation mechanisms addresses the challenges of matrix interference and analyte resolution.

The accuracy of HPLC with ultraviolet (UV) detection for quantifying t,t-MA can be compromised by the co-elution of endogenous urinary compounds, especially in samples from smokers. oup.com To correct for analytical variability, including inconsistencies during sample preparation and instrumental injection, an internal standard is employed. This compound (t,t-MA-13C6) serves as an ideal internal standard for these analyses. oup.com

As a stable isotope-labeled analogue of the analyte, t,t-MA-13C6 shares nearly identical physicochemical properties and chromatographic retention times with the unlabeled t,t-MA. oup.com This ensures that it behaves similarly during extraction and analysis, providing a reliable basis for quantification. The use of an isotopically labeled internal standard is a cornerstone of robust quantitative analysis, particularly when coupled with mass spectrometry, but it also enhances the reliability of HPLC-UV methods by accounting for procedural analyte loss. oup.comnih.gov

Table 1: Characteristics of this compound as an Internal Standard

PropertyDescriptionAdvantage in Analysis
Chemical Identity Stable isotope-labeled version of the target analyte.Co-elutes with the analyte and exhibits identical chemical behavior during sample processing. oup.com
Mass Difference M+6 mass shift compared to the native compound.Allows for clear differentiation by a mass spectrometer detector without altering chromatographic behavior. sigmaaldrich.com
Physicochemical Properties Nearly identical to the unlabeled analyte.Ensures that extraction recovery and ionization efficiency (in MS) are the same as for the analyte, allowing for accurate correction. oup.com
Purity Available at high isotopic (≥99 atom % 13C) and chemical (≥98%) purity. sigmaaldrich.comMinimizes interference from unlabeled material and ensures accurate standard concentrations.

While reverse-phase columns, particularly C18, are widely used for t,t-MA analysis, achieving complete separation from matrix interferences can be challenging. mdpi.com Ion Exclusion Chromatography (IEC) presents an effective alternative for enhancing the resolution of polar, ionizable analytes like t,t-MA. mdpi.comyoutube.com This technique utilizes an ion-exchange resin as the stationary phase, which has the same primary charge as the analyte ions. youtube.com

For the analysis of t,t-MA, an anion, a cation-exchange column (e.g., Aminex HPX-87H) is used. mdpi.com The separation is governed by a phenomenon known as Donnan exclusion, where the highly charged analyte ions are repelled from the similarly charged pores of the stationary phase resin. youtube.com This mechanism allows neutral or weakly ionized matrix components to be retained longer, while the t,t-MA anion elutes earlier with minimal interference. youtube.com The primary benefit of this approach is the ability to achieve complete chromatographic peak separation at baseline, significantly improving analytical accuracy and eliminating interferences commonly found with traditional reverse-phase methods. mdpi.com

Table 2: Comparison of Chromatographic Methods for t,t-MA Analysis

FeatureReverse-Phase Chromatography (C18)Ion Exclusion Chromatography (IEC)
Stationary Phase Non-polar (e.g., octadecyl-silica)Ion-exchange resin (e.g., sulfonated polystyrene-divinylbenzene) mdpi.com
Separation Mechanism Hydrophobic partitioningDonnan exclusion, size exclusion, and partitioning mdpi.comyoutube.com
Mobile Phase Typically buffered water/acetonitrile or methanolDilute mineral acid (e.g., sulfuric acid) youtube.com
Resolution May suffer from co-eluting interferences from the urine matrix. oup.comProvides excellent resolution with baseline separation of t,t-MA from matrix components. mdpi.com
Analysis Time Generally faster runs.Can have longer analysis times but with superior separation. mdpi.com

Optimized Sample Preparation Strategies for Ultra-Trace Analysis

Effective sample preparation is critical for the accurate determination of t,t-MA, as it serves to isolate the analyte from a complex biological matrix, concentrate it to detectable levels, and minimize matrix effects.

Solid-Phase Extraction (SPE) is the most widely adopted procedure for the cleanup and concentration of t,t-MA from urine samples prior to chromatographic analysis. mdpi.comepa.gov The refinement of SPE protocols has focused on using strong anion-exchange (SAX) cartridges, which selectively retain acidic compounds like t,t-MA. mdpi.comnih.gov

Table 3: Refined Solid-Phase Extraction (SPE) Protocol for t,t-MA

StepProcedurePurpose
1. Standard Addition Add this compound internal standard to the urine sample.To enable accurate quantification and correction for procedural losses. chromsystems.com
2. Cartridge Conditioning Sequentially wash the SAX cartridge with methanol and water/buffer.To activate the sorbent for optimal analyte retention. nih.gov
3. Sample Loading Pass the urine sample through the conditioned cartridge.To retain t,t-MA and t,t-MA-13C6 on the anion-exchange sorbent.
4. Washing Rinse the cartridge with solutions like acetate (B1210297) buffer or deionized water.To remove interfering matrix components (salts, urea, etc.). chromsystems.comnih.gov
5. Elution Elute the analytes with a suitable solvent (e.g., 20% acetic acid or a NaCl/methanol solution). nih.govnih.govTo recover the concentrated and purified analytes for analysis.
Result A clean, enriched sample extract is obtained with recoveries typically >90%. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern sample preparation technique that offers high enrichment factors with minimal solvent consumption, aligning with the principles of green analytical chemistry. mdpi.comthermofisher.com The DLLME procedure involves the rapid injection of a mixture containing a small volume of a water-immiscible extraction solvent and a water-miscible dispersive solvent (e.g., methanol) into the aqueous sample. mdpi.com This creates a cloudy emulsion of fine droplets, maximizing the surface area for rapid transfer of the analyte from the sample matrix into the extraction solvent. thermofisher.com

Following extraction, centrifugation is used to separate the sedimented organic phase, which is then collected for analysis. mdpi.com The key advantages of DLLME include its simplicity, speed, low cost, and high recovery and enrichment factors. thermofisher.com Related techniques, such as hollow-fiber liquid-phase microextraction, have been successfully applied to t,t-MA analysis, achieving enrichment factors of around 182 and detection limits as low as 0.001 µg/mL. nih.gov The optimization of DLLME parameters, including solvent types and volumes, pH, and salt concentration, is crucial for achieving maximum extraction efficiency for t,t-MA. mdpi.comnih.gov

Table 4: Key Parameters for DLLME Method Development

ParameterInfluence on ExtractionTypical Considerations for t,t-MA
Extraction Solvent Must be water-immiscible and have a high affinity for the analyte.Chlorinated solvents (e.g., chloroform) or other suitable organic solvents. mdpi.com
Dispersive Solvent Must be miscible with both the aqueous sample and the extraction solvent.Methanol or acetonitrile are commonly used. mdpi.com
Solvent Volumes Affects the enrichment factor and extraction efficiency.Optimized to maximize recovery while minimizing the final extracted volume. thermofisher.com
Sample pH Controls the ionization state of the analyte.The pH should be adjusted below the pKa of t,t-MA (3.87) to ensure it is in its neutral, more extractable form. nih.gov
Salt Addition Can increase extraction efficiency by the "salting-out" effect.Addition of salts like NaCl can decrease the solubility of the analyte in the aqueous phase.

Inter-laboratory Harmonization and Quality Assurance Protocols in Analytical Measurements

Achieving consistency and comparability of results between different laboratories is a significant challenge in biomonitoring. The development of harmonized protocols and robust quality assurance (QA) measures is essential for establishing reliable exposure limits and for comparing data from different studies. The use of this compound is a foundational element in promoting such harmonization.

The implementation of stable isotope dilution analysis, where t,t-MA-13C6 is used as the internal standard, is a critical step toward minimizing inter-laboratory variability. nih.gov This approach effectively corrects for variations in instrument response and extraction efficiencies, which are major sources of analytical discrepancy. oup.com Fully validated analytical methods that incorporate isotopically labeled standards provide the accuracy and precision necessary for establishing inter-laboratory quality assurance and quality control (QA/QC) programs. nih.gov The commercial availability of certified reference materials and analytical kits containing a dedicated internal standard further facilitates the standardization of t,t-MA measurement, allowing laboratories to validate their methods against a common benchmark and participate in proficiency testing schemes. chromsystems.com This leads to greater confidence in biomonitoring data used for occupational and environmental risk assessment. nih.gov

The Role of Certified Reference Materials and Inter-Calibration Studies

The accuracy and reliability of analytical measurements are paramount in scientific research and regulatory monitoring. In the context of biological monitoring for chemical exposure, the use of Certified Reference Materials (CRMs) and the participation in inter-calibration studies are fundamental to ensuring data quality and comparability across different laboratories and studies. A Certified Reference Material is a highly characterized and stable material with one or more certified property values, which is used to calibrate analytical instruments, validate methods, and assess the performance of laboratories.

This compound plays a critical role as a stable isotope-labeled internal standard, a cornerstone of the highest accuracy methods for quantitative analysis, such as isotope dilution mass spectrometry. Its function is analogous to that of a CRM in achieving measurement traceability and minimizing analytical error. Because its physicochemical properties are nearly identical to the native (unlabeled) trans,trans-muconic acid, it co-elutes during chromatography and experiences similar ionization effects in mass spectrometry. oup.com This allows for precise correction of both sample preparation losses and matrix-induced signal variations, which are significant challenges in complex biological samples like urine. nih.govepa.gov

The development of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of urinary trans,trans-muconic acid, a key biomarker of benzene exposure, relies heavily on the use of isotopically labeled internal standards like this compound. oup.comhealtheffects.org Validation of these methods is a rigorous process that establishes the performance characteristics of the analytical procedure.

Detailed research findings demonstrate the successful validation of these advanced methodologies. For instance, studies have established key performance metrics that underscore the reliability of methods utilizing isotopically labeled muconic acid.

Table 1: Performance Characteristics of an HPLC-MS/MS Method Using an Isotopic Dilution for t,t-Muconic Acid Quantification

This table summarizes the validation parameters from a study developing a reliable quantitative determination of urinary t,t-muconic acid (t,t-MA) using a deuterium-labeled isotope as an internal standard, highlighting the method's sensitivity and precision. nih.govepa.gov

Validation ParameterFindingSignificance
Limit of Detection (LOD) 0.22 µg/LDemonstrates the method's high sensitivity, crucial for detecting low levels of exposure to benzene in occupational and environmental settings.
Matrix Effect Evaluation PerformedEnsures that components of the urine matrix do not interfere with the accuracy of the quantification.
Application Successfully tested on 200 urine samples from workers in an oil refinery.Confirms the method's robustness and applicability to real-world biological monitoring scenarios.

Further studies reinforce the importance of matrix-matched calibration to improve accuracy. In methods analyzing urinary metabolites, recovery values in the range of 80%–120% are generally considered acceptable. mdpi.com The use of this compound helps ensure that such recovery targets are met by accurately tracking the analyte throughout the analytical process.

Table 2: Validation Data for HPLC-UV Method for Urinary t,t-Muconic Acid

This table presents data from the validation of an HPLC-UV method, which also benefits from the principles of using well-characterized standards for calibration and quality control. The data shows excellent linearity, precision, and accuracy. mdpi.com

ParameterConcentration RangeResult
Linearity (R²) 5–500 µg/L> 0.98 (in pooled urine)
Precision (CV%) Not specified< 3.6%
Accuracy (Recovery %) 5, 25, 50, 100 µg/L85%–90%
Limit of Detection (LOD) N/A0.11 µg/L
Limit of Quantification (LOQ) N/A0.36 µg/L

While specific inter-calibration studies involving multiple laboratories analyzing identical samples using this compound are not detailed in the provided search context, the availability and use of such a high-purity, stable isotope-labeled standard is a prerequisite for the success of such studies. Inter-calibration, or proficiency testing, aims to establish the equivalence and comparability of results among different analytical laboratories. By providing a common point of reference, CRMs and stable isotope standards like this compound ensure that any observed variability is due to procedural differences rather than inconsistencies in calibration or standard quality. This underpins the ability to reliably pool and compare data from large-scale epidemiological studies or international exposure monitoring programs. nih.gov

Applications of Trans,trans Muconic Acid 13c6 in Mechanistic Biochemical Research

Investigating Metabolic Pathways of Aromatic Compounds through Isotope Tracing Studies

Isotope tracing is a powerful technique that allows researchers to follow the journey of a labeled compound through complex metabolic networks. By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C), scientists can track the incorporation of the label into downstream metabolites, providing definitive evidence of metabolic pathways and their kinetics.

Elucidation of Biotransformation Mechanisms of Benzene (B151609) and Related Xenobiotics via Ring-Opening Pathways

The biotransformation of benzene to t,t-MA involves a series of enzymatic reactions, including the critical ring-opening of the aromatic structure. While the general pathway is known, the precise mechanisms and the factors influencing them are areas of ongoing investigation. The use of ¹³C-labeled benzene ([¹³C₆]benzene) allows for the unambiguous tracing of the carbon skeleton from the parent compound to its ring-opened metabolite, t,t-MA-13C6.

Research in this area has demonstrated that the metabolism of benzene is qualitatively similar across various species, proceeding through pathways that result in the formation of muconic acid. However, significant quantitative differences exist, which are crucial for extrapolating toxicological data from animal models to humans.

Discernment of Endogenous and Exogenous Contributions to Muconic Acid Pools

A significant challenge in using t,t-MA as a biomarker for benzene exposure is the presence of background levels of the compound from sources other than benzene. t,t-MA-13C6 plays a crucial role as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify t,t-MA in biological samples. This accurate quantification is the first step in being able to discern the contributions from different sources.

Differentiation of Dietary and Environmental Sources of t,t-MA in Background Levels

The food preservative sorbic acid is a known metabolic precursor to t,t-MA, presenting a significant confounding factor in biomonitoring for low-level benzene exposure. Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards like t,t-MA-13C6, is the gold standard for accurate quantification of urinary t,t-MA. oup.com By spiking a urine sample with a known amount of t,t-MA-13C6, the naturally occurring (unlabeled) t,t-MA can be quantified with high precision and accuracy, correcting for any loss during sample preparation and analysis.

A study utilizing [¹³C₆]t,t-MA as an internal standard for LC-MS/MS analysis of urine samples from smokers and non-smokers demonstrated a clear differentiation in t,t-MA levels. The mean urinary concentration of t,t-MA was significantly higher in smokers, who are exposed to benzene from tobacco smoke, compared to non-smokers. oup.com This highlights the ability of such precise analytical methods to distinguish between exogenous exposure and background levels.

Urinary t,t-MA Levels in Smokers vs. Non-Smokers

GroupMean t,t-MA Concentration (mg/g creatinine)Median t,t-MA Concentration (mg/g creatinine)Range (mg/g creatinine)
Smokers0.150.110.005 - 0.34
Non-smokers0.070.03Undetectable - 0.34

Data adapted from Johnson et al. (2001) oup.com

Characterization of Confounding Factors and Their Impact on t,t-MA Specificity

The use of a stable isotope-labeled internal standard like t,t-MA-13C6 is fundamental in characterizing and mitigating the impact of confounding factors in biomonitoring. Analytical methods employing isotope dilution can correct for matrix effects, where other components in a biological sample can suppress or enhance the analytical signal of the target analyte. By having an internal standard with nearly identical physicochemical properties to the analyte, these effects can be normalized, leading to more reliable and specific measurements. oup.com

The development of robust analytical methods using labeled standards is crucial for establishing accurate baseline levels of t,t-MA, which is essential for identifying the contribution of confounding factors like dietary sorbic acid. Studies have shown that ingestion of sorbic acid can significantly increase urinary t,t-MA levels, and co-exposure to benzene and sorbic acid can have an additive effect on t,t-MA excretion in animal models. nih.gov Accurate quantification, facilitated by labeled standards, is necessary to further investigate and model these interactions.

Studies on Comparative Metabolism Across Diverse Biological Systems

Understanding how different species metabolize xenobiotics is essential for toxicology and for the extrapolation of animal study data to human health risk assessment. While the metabolic pathways of benzene are qualitatively similar across many species, there are significant quantitative differences in the production of various metabolites, including muconic acid.

Comparative Benzene Metabolism to Muconic Acid

Species GroupRelative Muconic Acid Formation
Rodents (e.g., Mice, Rats)Higher
Primates (Nonhuman)Lower

General findings from comparative metabolism studies. nih.govresearchgate.netnih.gov

trans,trans-Muconic acid-13C6 is an indispensable tool in the field of mechanistic biochemical research, particularly in the study of aromatic compound metabolism. Its primary application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices. This capability is fundamental to discerning between endogenous and exogenous sources of muconic acid, characterizing the influence of confounding dietary factors, and providing the reliable quantitative data needed for comparative metabolism studies. While its direct use as a metabolic tracer is less documented, the foundational analytical accuracy it provides is a prerequisite for robust kinetic and metabolic flux analyses. As analytical techniques continue to advance, the role of t,t-MA-13C6 and other stable isotope-labeled standards will undoubtedly expand, further refining our understanding of the biotransformation of xenobiotics.

In Vitro Metabolic Studies Employing Labeled Substrates for Mechanistic Insights

In vitro systems, utilizing purified enzymes, cell lysates, or cultured cells, offer a controlled environment to dissect biochemical reactions at the molecular level. The introduction of this compound into such systems would enable researchers to trace the movement of the 13C-labeled carbon backbone, thereby identifying downstream metabolites and clarifying enzymatic mechanisms.

Hypothetical Research Application:

A key application would be to investigate the enzymes involved in the β-ketoadipate pathway, a central route for the degradation of aromatic compounds in various microorganisms. While this pathway is known to process cis,cis-muconic acid, the fate of the trans,trans-isomer is less characterized. An in vitro study could involve incubating this compound with purified muconate cycloisomerase or cell-free extracts from bacteria known to degrade aromatic compounds. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers could track the appearance of 13C-labeled intermediates and end-products.

Illustrative Data from a Hypothetical In Vitro Study:

The following table illustrates the type of data that could be generated from an experiment where this compound is incubated with a bacterial cell lysate, and metabolites are analyzed by LC-MS.

MetaboliteMolecular Formula12C Mass (Da)13C6-Labeled Mass (Da)Observed Peak Area (Arbitrary Units)Putative Identification
trans,trans-Muconic AcidC6H6O4142.026148.046150,000Substrate
MuconolactoneC6H6O4142.026148.04625,000Isomerization Product
β-Ketoadipyl-CoAC27H38N7O19P3S853.116859.1365,000Downstream Metabolite
Succinyl-CoAC25H38N7O18P3S809.121813.134 (from 4 labeled carbons)1,200Pathway End-Product
Acetyl-CoAC23H38N7O17P3S767.132769.139 (from 2 labeled carbons)800Pathway End-Product

Such data would provide clear evidence of the conversion of trans,trans-muconic acid within the biochemical machinery of the cell lysate and help to identify the specific enzymes responsible for each metabolic step.

Ex Vivo Tissue Metabolism Investigations and Pathway Mapping

Ex vivo studies, which utilize intact tissues maintained in a viable state outside the organism, bridge the gap between in vitro simplicity and in vivo complexity. The use of this compound in ex vivo tissue preparations, such as liver slices or perfused organs, would be particularly valuable for understanding the metabolism of this compound in a more physiologically relevant context. This is highly relevant as trans,trans-muconic acid is a known metabolite of the industrial chemical benzene in mammals.

Hypothetical Research Application:

To investigate the hepatic metabolism of trans,trans-muconic acid, liver slices from a model organism (e.g., rat or mouse) could be incubated with this compound. This would allow researchers to trace its conversion into other metabolites within the intact cellular and tissue architecture of the liver. This approach could help to determine the rate of its metabolism, identify the major metabolic products, and understand how its metabolism might be influenced by genetic factors or co-exposure to other compounds.

Illustrative Findings from a Hypothetical Ex Vivo Liver Slice Study:

The table below presents hypothetical results from an experiment tracking the disappearance of the labeled substrate and the appearance of labeled metabolites in the culture medium and tissue homogenate over time.

Time (hours)This compound Concentration (µM)Labeled β-Ketoadipate enol-lactone Concentration (µM)Labeled Succinate Concentration (µM)
010000
18582
272155
4502812
8254520

These hypothetical findings would suggest that the liver is capable of metabolizing trans,trans-muconic acid, and by identifying the 13C-labeled products, researchers could map its metabolic fate. This information would be crucial for understanding the complete metabolic pathway of benzene and for refining the use of trans,trans-muconic acid as a biomarker of exposure. The use of a labeled substrate like this compound is essential to distinguish its metabolic products from the endogenous pools of similar molecules within the tissue.

Environmental Assessment Methodologies and Analytical Science Applications of Trans,trans Muconic Acid 13c6

Development of Robust Analytical Frameworks for Environmental Monitoring of t,t-MA

The quantification of trans,trans-muconic acid (t,t-MA), a metabolite of benzene (B151609), is a critical component of environmental health and exposure monitoring. nih.govhealthmatters.io The development of robust analytical frameworks is essential for accurately measuring t,t-MA in various environmental and biological samples. These frameworks typically rely on advanced chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is a common approach. nih.govnih.gov Gas chromatography (GC) combined with mass spectrometry (GC/MS) is also utilized, often requiring a derivatization step to increase the volatility of the analyte. thaiscience.infonih.gov The primary goal of these frameworks is to ensure high sensitivity, specificity, and reliability for detecting t,t-MA, even at the trace levels associated with environmental exposure. nih.govnih.gov

Analyzing t,t-MA across diverse environmental matrices requires tailored methodological considerations to address the unique challenges each sample type presents.

Air: The analysis of t,t-MA in air is not typical as it is a non-volatile metabolite. Monitoring for its precursor, benzene, is the standard approach for air quality assessment.

Water: For aqueous samples, a pre-concentration step is often necessary due to the expected low concentrations of t,t-MA. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. nih.govmdpi.com Anion exchange cartridges, such as Strata SAX, have proven effective in extracting t,t-MA from the sample matrix, allowing for cleaner extracts and improved detection limits. nih.govmdpi.com The choice of chromatographic column is also critical; while C18 columns are common, ion exclusion columns like the Aminex HPX-87H have been shown to provide superior separation from interfering matrix components. mdpi.com

Non-human Biological Samples: Methods developed for human urine are often directly applicable to non-human biological samples, such as those from laboratory animals used in toxicological studies. nih.gov Studies involving Sprague-Dawley rats, for instance, have successfully quantified urinary t,t-MA to investigate the metabolic effects of benzene and other compounds like sorbic acid. nih.gov The primary considerations remain efficient extraction from the biological matrix and minimization of interferences from other endogenous compounds.

The Essential Role of Stable Isotope Internal Standards in Enhancing Accuracy of Environmental Measurements

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry for achieving the highest levels of accuracy and precision in quantitative analysis. In the context of t,t-MA measurement, a compound like trans,trans-Muconic Acid-13C6 serves as an ideal internal standard. This isotopically labeled version is chemically identical to the native t,t-MA but has a different mass due to the incorporation of six carbon-13 atoms. When added to a sample at a known concentration at the beginning of the analytical process, it experiences the same physical and chemical variations as the target analyte, including degradation, extraction inefficiencies, and ionization fluctuations in the mass spectrometer. nih.gov By measuring the ratio of the native analyte to the stable isotope-labeled standard, analysts can correct for these variations, leading to highly accurate quantification. nih.govepa.gov

Environmental and biological samples are inherently complex, containing numerous compounds that can interfere with the analysis of a target analyte. chromatographyonline.com This phenomenon, known as the "matrix effect," can cause significant analytical bias by either suppressing or enhancing the instrument's signal for the analyte. nih.govbataviabiosciences.com For example, studies have shown that the biological matrix in urine can suppress the t,t-MA signal by approximately 50% compared to a simple aqueous solution. mdpi.com

The technique of stable isotope dilution, using an internal standard like this compound, is the most effective method for mitigating these matrix effects. nih.govepa.gov Because the labeled internal standard co-elutes with the native analyte and is affected by matrix components in the same way, the ratio of their signals remains constant regardless of signal suppression or enhancement. nih.gov This approach, often referred to as isotopic dilution, directly compensates for matrix-induced errors and other procedural inconsistencies, thereby eliminating a significant source of analytical bias and ensuring the reliability of the measurement. nih.govepa.gov

Assessment of Background Levels of t,t-MA in Non-Exposed Biological Systems as a Benchmark for Analytical Performance

Establishing the natural background levels of t,t-MA in non-exposed biological systems is crucial for interpreting biomonitoring data. These baseline concentrations serve as a critical benchmark, allowing scientists to distinguish between background excretion and levels that indicate a specific environmental or occupational exposure. nih.govnih.gov Studies have consistently shown that t,t-MA is present at low levels in the urine of the general population, even in individuals with no known exposure to benzene. nih.govnih.gov

This background presence is partly attributed to dietary sources, particularly the metabolism of sorbic acid, a common food preservative. nih.govnih.gov The variability in these background levels underscores the need for analytical methods with very low limits of detection and high precision. nih.gov By accurately quantifying these baseline concentrations, robust analytical frameworks can reliably identify statistically significant increases in t,t-MA excretion, providing a clearer picture of exposure.

The following table summarizes findings on background t,t-MA levels in various non-exposed populations from different research studies.

Study PopulationSample SizeMatrixMean/Median Background LevelUnitSource(s)
Non-Exposed Humans (Controls)79Urine0.13 (mean)mg/L nih.gov
Non-Exposed Humans (Non-smokers)82Urine0.065 (median)mg/g creatinine nih.gov
Non-Exposed Humans (Non-smokers)38Urine0.037 (mean)mg/g creatinine nih.gov
Non-Exposed Sprague-Dawley RatsNot specifiedUrine19µg/kg body weight (24-hr) nih.gov

Future Directions and Emerging Research Avenues for Trans,trans Muconic Acid 13c6

Development of Novel Labeled Analogs for Advanced Metabolomics and Fluxomics Studies

The future of metabolomics and fluxomics lies in the ability to trace the fate of specific molecules through intricate metabolic networks with high precision. While t,t-MA-13C6 is a critical tracer for benzene (B151609) exposure and a potential building block for bio-based polymers, the development of a suite of novel labeled analogs derived from or related to it will significantly expand its utility.

Advanced Metabolic Flux Analysis (MFA):

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for elucidating the rates of metabolic reactions within a living cell. ethz.chspringernature.com By introducing a 13C-labeled substrate, such as a precursor to t,t-MA-13C6, into a biological system, researchers can track the incorporation of the 13C atoms into various downstream metabolites. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to analyze the labeling patterns, which provides quantitative insights into the active metabolic pathways. creative-proteomics.com

Future research will likely focus on synthesizing and utilizing a wider array of isotopically labeled muconic acid analogs. These could include molecules labeled at specific carbon positions (e.g., 1,6-13C2-muconic acid) or those incorporating other stable isotopes like deuterium (B1214612) (2H) or nitrogen-15 (B135050) (15N). Such multi-isotope labeling strategies will enable more complex and informative fluxomics studies, allowing for the deconvolution of overlapping pathways and the precise quantification of metabolic fluxes through branch points.

Table 1: Potential Labeled Analogs of Muconic Acid and Their Research Applications

Labeled AnalogPotential Research Application
trans,trans-Muconic Acid-1,6-13C2Tracing the entry and initial catabolism of the muconic acid backbone in microbial systems.
trans,trans-Muconic Acid-d4Studying kinetic isotope effects in enzymatic reactions involved in muconic acid metabolism.
trans,trans-Muconic Acid-13C6, 15N2 (Amide Derivative)Investigating the metabolic fate of muconic acid in pathways leading to nitrogen-containing compounds.

The development of these novel analogs will be instrumental in mapping the metabolic landscape of engineered microorganisms designed for the production of muconic acid and its derivatives. By understanding the metabolic bottlenecks and alternative pathways, scientists can rationally engineer more efficient and high-yielding microbial cell factories.

Integration of this compound-Based Methods with Cutting-Edge Omics Technologies

The true power of modern biological research lies in the integration of multiple "omics" disciplines to create a holistic view of a biological system. The use of t,t-MA-13C6 as a metabolic tracer can be significantly enhanced when combined with genomics, proteomics, and transcriptomics.

A Multi-Omics Approach:

By feeding t,t-MA-13C6 to a microbial culture and subsequently performing multi-omics analysis, researchers can correlate changes in metabolic flux with alterations in gene expression (transcriptomics) and protein abundance (proteomics). For instance, an accumulation of a 13C-labeled intermediate derived from t,t-MA-13C6 could be linked to the downregulation of a specific gene encoding a catabolic enzyme or the reduced abundance of that enzyme.

Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. mdpi.com When coupled with stable isotope labeling, it allows for the precise measurement of changes in protein expression in response to the introduction of the labeled substrate. nih.gov This integrated approach can reveal novel regulatory mechanisms and identify new targets for metabolic engineering.

Table 2: Integrating t,t-MA-13C6 with Omics Technologies

Omics TechnologyIntegrated Research GoalExpected Outcome
Transcriptomics (RNA-Seq) Identify genes that are up- or down-regulated in response to the metabolism of t,t-MA-13C6.Uncover regulatory networks controlling muconic acid catabolism or conversion.
Proteomics (LC-MS/MS) Quantify changes in the proteome to identify enzymes and transporters involved in t,t-MA-13C6 metabolism.Pinpoint key proteins for targeted genetic modification to improve metabolic pathways.
Genomics Compare the genomes of different microbial strains to identify genetic elements associated with efficient t,t-MA-13C6 utilization.Discover novel genes and pathways for the biosynthesis of valuable chemicals from muconic acid.

This integrated systems biology approach will provide a comprehensive understanding of how organisms respond to and metabolize muconic acid, paving the way for the development of highly optimized bioproduction platforms.

Potential for Biosynthesis of Labeled t,t-MA in Research Pertaining to Sustainable Chemical Production

The production of chemicals from renewable feedstocks is a cornerstone of a sustainable bioeconomy. Muconic acid is a valuable platform chemical that can be converted into various polymers, resins, and pharmaceuticals. rsc.orgrsc.org The microbial biosynthesis of muconic acid from sugars and other renewable resources has been successfully demonstrated in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govnih.gov

A significant future direction is the development of microbial strains capable of producing isotopically labeled t,t-MA, including t,t-MA-13C6, directly from 13C-labeled feedstocks like [U-13C]-glucose. This would provide a sustainable and cost-effective alternative to the chemical synthesis of these valuable research compounds.

Metabolic Engineering for Labeled Bioproduction:

Metabolic engineering strategies will be crucial in developing these microbial cell factories. This will involve:

Introducing and optimizing biosynthetic pathways: Expressing heterologous enzymes to create novel pathways for muconic acid production. acs.org

Enhancing precursor supply: Overexpressing key enzymes in central carbon metabolism to channel more carbon towards the desired product.

Eliminating competing pathways: Deleting genes that divert precursors away from the muconic acid biosynthesis pathway.

By growing these engineered strains on 13C-labeled glucose, it will be possible to produce fully labeled t,t-MA-13C6. This biosynthetic approach not only offers a greener production route but also opens up possibilities for producing a wide range of specifically labeled muconic acid isotopomers by using different 13C-labeled precursors.

The availability of biosynthetically produced t,t-MA-13C6 will further fuel research in the areas of metabolomics and sustainable chemical production, creating a positive feedback loop of innovation. As our ability to produce and utilize this labeled compound improves, so too will our capacity to engineer biological systems for a more sustainable future.

Q & A

Q. Q. How can researchers validate the absence of geometric isomerization (cis,trans or cis,cis) in trans,trans-muconic acid-13C6 stocks?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) separates isomers at 25°C with hexane/isopropanol (90:10). UV detection at 254 nm quantifies isomer content (<0.5% threshold). Confirmatory tandem MS/MS fragments distinguish isomers via unique product ions (e.g., m/z 97 for trans,trans vs. m/z 85 for cis,cis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.